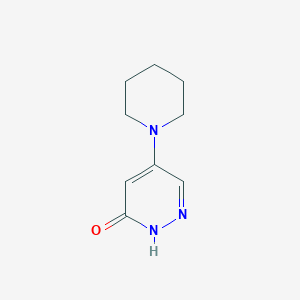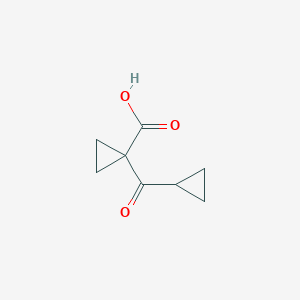
1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid, is a cyclopropane derivative with a carboxylic acid functionality. While the provided papers do not directly discuss this compound, they do provide insights into related cyclopropane derivatives and their analyses, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, cyclopropane-1,1,2-tricarboxylic acid has been synthesized from cyanoacetic acid and 2,3-dibromopropionic acid in an alkaline medium . Similarly, 1-(aminomethyl)cyclopropanecarboxylic acid is prepared from cyanoacetate and dibromoethane . These methods suggest that the synthesis of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid could potentially be carried out through related pathways involving the appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure and conformation of cyclopropane derivatives are crucial for their chemical properties and reactivity. X-ray crystallography has been used to determine the structure of various cyclopropane derivatives, revealing features such as the Z-configuration of the cyclopropane ring and the presence of hydrogen bonds forming specific dimeric structures . The conformational analysis of these compounds is supported by molecular mechanics methods, which show that the observed conformations in the crystal state are influenced by hydrogen bonding .
Chemical Reactions Analysis
Cyclopropane derivatives are known to undergo various chemical reactions. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) can be converted into ethylene in the presence of NaOCl, a reaction that is used for its quantitative assay . The reactivity of these compounds can be influenced by their molecular structure, as well as the presence of substituents and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are characterized by techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and thermal analyses . These analyses reveal properties such as the stability of the compound, its decomposition pattern, and the presence of specific ions in mass spectra. For instance, cyclopropane-1,1,2-tricarboxylic acid shows a decomposition pattern in three steps, with the loss of carboxylic acid groups . Theoretical calculations can also provide insights into the most stable structures and vibrational assignments .
Applications De Recherche Scientifique
-
Scientific Field: Plant Physiology
- ACC is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
- ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
-
Application: Growth Regulator
-
Methods of Application
-
Results or Outcomes
-
Scientific Field: Marine Biology
- Application : ACC and its analogs have been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis .
- Methods of Application : The study involved the application of ACC and its analogs to the marine red alga Neopyropia yezoensis under heat stress conditions .
- Results or Outcomes : ACC increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration . This suggests ACC acts as a phytohormone to mitigate the impact on heat stress independent of ethylene in N. yezoensis .
-
Scientific Field: Microbiology
- Application : ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
- Methods of Application : This involves the natural metabolic processes of soil microorganisms, where they utilize ACC as a nutrient source .
- Results or Outcomes : This application contributes to the nutrient cycling in soil ecosystems .
-
Scientific Field: Neurobiology
- Application : ACC is an exogenous partial agonist of the mammalian NMDA receptor .
- Methods of Application : This involves the natural interaction of ACC with the NMDA receptor, a type of ionotropic glutamate receptor in the nervous system .
- Results or Outcomes : This application contributes to our understanding of neurotransmission and could have implications for neurological research .
-
Scientific Field: Agriculture
Safety And Hazards
Like other carboxylic acids, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion . Despite the strain of the cyclopropane ring, it shows relatively good stability, largely due to the electron-withdrawing nature of the carboxylic acid group .
Orientations Futures
Due to its distinctive structure and properties, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid finds a wide range of applications across various industries . It serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents . Its unique structure makes it a valuable building block in the chemical industry for the synthesis of various other compounds .
Propriétés
IUPAC Name |
1-(cyclopropanecarbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6(5-1-2-5)8(3-4-8)7(10)11/h5H,1-4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPFMUISQDUZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520669 |
Source


|
| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |
CAS RN |
86101-65-7 |
Source


|
| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


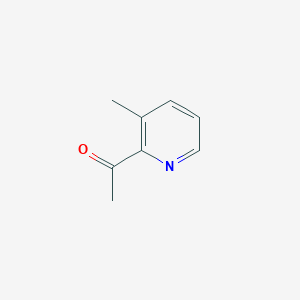

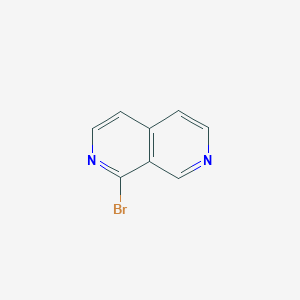

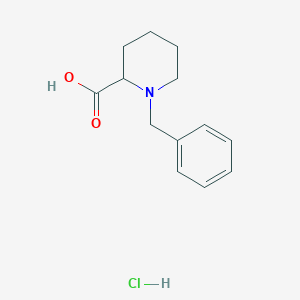
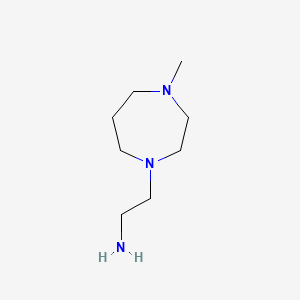
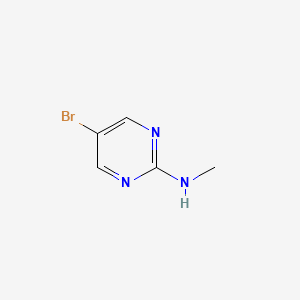
![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)
![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)
![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)

